Methyl oleate ozonide

Description

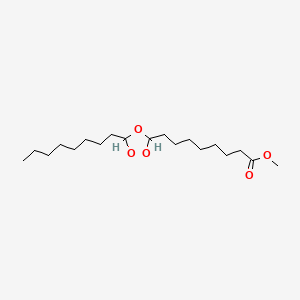

Structure

2D Structure

Properties

CAS No. |

55398-23-7 |

|---|---|

Molecular Formula |

C19H36O5 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

methyl 8-(5-octyl-1,2,4-trioxolan-3-yl)octanoate |

InChI |

InChI=1S/C19H36O5/c1-3-4-5-6-9-12-15-18-22-19(24-23-18)16-13-10-7-8-11-14-17(20)21-2/h18-19H,3-16H2,1-2H3 |

InChI Key |

ZWLPKVFUKKKNGN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1OC(OO1)CCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCCCCC1OC(OO1)CCCCCCCC(=O)OC |

Synonyms |

methyl oleate ozonide |

Origin of Product |

United States |

Mechanistic Pathways and Reaction Intermediates in Methyl Oleate Ozonolysis

Initial Ozonide Formation: 1,3-Dipolar Cycloaddition of Ozone to the Olefinic Bond

The initial step in the ozonolysis of methyl oleate (B1233923) is the reaction of ozone with the carbon-carbon double bond. researchgate.net This reaction proceeds via a 1,3-dipolar cycloaddition, a concerted process where the ozone molecule adds across the alkene π-bond. unl.eduresearchgate.net This cycloaddition results in the formation of a highly unstable five-membered ring intermediate known as the primary ozonide, or molozonide, which is a 1,2,3-trioxolane. organic-chemistry.orgunl.educopernicus.org The formation of this primary ozonide is considered a key step in the Criegee mechanism. unl.eduresearchgate.net

The reaction can be depicted as follows:

Reactants: Methyl oleate and Ozone (O₃)

Intermediate: Primary Ozonide (1,2,3-trioxolane)

Reaction Type: 1,3-dipolar cycloaddition organic-chemistry.orgunl.eduresearchgate.net

The Criegee Mechanism: Primary Ozonide (1,2,3-Trioxolane) Decomposition and Zwitterionic Criegee Intermediate Formation

The primary ozonide (1,2,3-trioxolane) formed in the initial step is highly unstable and rapidly decomposes. researchgate.netcopernicus.org This decomposition occurs through a cycloreversion reaction, cleaving the carbon-carbon bond and one of the oxygen-oxygen bonds of the trioxolane ring. unl.edu This fragmentation yields two primary products: a carbonyl compound (an aldehyde) and a carbonyl oxide, also known as the Criegee intermediate (CI). organic-chemistry.orgcopernicus.orgresearchgate.netnih.gov The Criegee intermediate is a zwitterionic species, possessing both a positive and negative charge on adjacent atoms, making it highly reactive. researchgate.netnih.gov

For methyl oleate, the decomposition of the primary ozonide can proceed in two ways, leading to two different pairs of aldehyde and Criegee intermediate:

Pathway A: Formation of nonanal (B32974) and a Criegee intermediate derived from the ester-containing fragment.

Pathway B: Formation of methyl 9-oxononanoate (B1257084) and a Criegee intermediate derived from the alkyl chain fragment.

These Criegee intermediates are central to the subsequent reaction pathways. copernicus.orgcopernicus.org In the condensed phase, these intermediates can be stabilized, allowing them to participate in various bimolecular reactions. copernicus.orgcopernicus.org

Secondary Ozonide (1,2,4-Trioxolane) Formation: Stereochemical Aspects and Isomerism

The highly reactive Criegee intermediates can recombine with the aldehyde products in a second 1,3-dipolar cycloaddition reaction. organic-chemistry.orgnih.gov This recombination, however, occurs with a reversed regiochemistry compared to the initial ozone addition, leading to the formation of a more stable five-membered ring structure called a secondary ozonide (SOZ), or 1,2,4-trioxolane (B1211807). organic-chemistry.orgnih.gov These secondary ozonides are often the major products isolated from ozonolysis reactions in non-participating solvents. acs.orgnih.gov

Due to the two different Criegee intermediates and two different aldehydes formed from methyl oleate, three different secondary ozonides can be produced:

Symmetrical SOZ 1: Formed from the recombination of the Criegee intermediate from the alkyl chain with nonanal.

Symmetrical SOZ 2: Formed from the recombination of the Criegee intermediate from the ester-containing fragment with methyl 9-oxononanoate.

Cross SOZ: Formed from the recombination of one Criegee intermediate with the other aldehyde.

Furthermore, each of these secondary ozonides can exist as cis and trans stereoisomers, leading to a complex mixture of up to six different ozonide isomers. bas.bg The ratio of these isomers is influenced by the stereochemistry of the original double bond and the reaction conditions. bas.bg Studies have successfully isolated and characterized all six possible ozonides from the ozonolysis of methyl oleate. mdpi.comresearchgate.net

Competing Reaction Pathways and Formation of Alternative Peroxidic Species

While the formation of secondary ozonides is a major pathway, the reactive Criegee intermediates can also participate in several competing reactions, leading to the formation of other peroxidic species, especially in the condensed phase. researchgate.netcopernicus.org

In the presence of carboxylic acids, Criegee intermediates can react to form α-acyloxyalkyl hydroperoxides (AAHPs). copernicus.orgacs.orgpsu.edu This pathway becomes significant when carboxylic acids are present as co-reactants or are formed as byproducts of the ozonolysis reaction. copernicus.orgacs.org For instance, in mixed particle systems of methyl oleate and myristic acid, the formation of AAHPs is a major competing pathway to secondary ozonide formation. copernicus.orgcopernicus.org The reaction involves the nucleophilic attack of the carboxylic acid on the Criegee intermediate. psu.edu

Criegee intermediates can also undergo self-reaction, where two Criegee intermediates combine to form a dimeric peroxide, also known as a diperoxide. copernicus.orgresearchgate.net Additionally, Criegee intermediates can react with other peroxides or hydroperoxides present in the reaction mixture, leading to the formation of monoperoxide oligomers and other higher molecular weight peroxidic species. researchgate.netcopernicus.org These oligomerization reactions contribute to the complexity of the product mixture from methyl oleate ozonolysis.

Beyond the direct reactions of Criegee intermediates, the formation of high molecular weight products through the dimerization of various intermediates has also been reported. scholarsportal.info These dimers can be formed from the combination of reaction intermediates during the ozonolysis process. nih.govscholarsportal.info This dimerization further contributes to the formation of a complex mixture of high molecular weight compounds observed in the ozonolysis of methyl oleate.

Influence of Reaction Environment on Methyl Oleate Ozonide Formation and Reactivity

Solvent Effects on Ozonolysis Pathways and Product Distribution

The solvent plays a critical role in the ozonolysis of methyl oleate (B1233923), acting as more than just a medium for the reactants. It can directly participate in the reaction, altering the product landscape significantly. researchgate.net Solvents are broadly categorized as reactive (participating) or non-reactive (non-participating) based on their interaction with the Criegee intermediate.

In the presence of reactive protic solvents, such as alcohols (e.g., methanol, ethanol (B145695), isopropanol) or carboxylic acids (e.g., acetic acid), the formation of the secondary ozonide is often suppressed. researchgate.netgoogle.com These solvents effectively "trap" the Criegee intermediate, leading to the formation of different peroxidic species. mdpi.com

When alcohols are used as the solvent, the Criegee intermediate is scavenged to form α-alkoxyalkyl hydroperoxides. researchgate.netredalyc.org For instance, the ozonolysis of methyl oleate in ethanol yields ethoxy-hydroperoxides as the major products, while the presence of isopropanol (B130326) leads to the formation of isopropoxyalkylhydroperoxides and their corresponding hemiacetals. researchgate.netgoogle.com Similarly, when the reaction is carried out in methanol, the corresponding methoxyhydroperoxides are the primary derivatives formed. mdpi.com

In a carboxylic acid medium like acetic acid, the acid adds to the carbonyl oxide intermediate. google.com This leads to the formation of α-acyloxyalkyl hydroperoxide derivatives instead of the typical 1,2,4-trioxolane (B1211807) structure. google.comcopernicus.org The presence of these protic solvents diverts the reaction from the pathway of Criegee intermediate recombining with the aldehyde, which is necessary to form the secondary ozonide. google.commdpi.com

When the ozonolysis of methyl oleate is performed in non-reactive (aprotic or non-participating) solvents like hexane (B92381) or carbon tetrachloride, the solvent does not interfere with the Criegee mechanism. researchgate.netgoogle.com In this environment, the Criegee intermediate recombines with the aldehyde fragment (nonanal or methyl 9-oxononanoate) produced during the primary ozonide cleavage, leading to the formation of the secondary ozonide (1,2,4-trioxolane) as the principal product. researchgate.netnih.gov

The use of supercritical fluids and gas-expanded liquids, particularly liquid and supercritical carbon dioxide (CO₂), offers a unique and advantageous environment for ozonolysis. google.comgoogleapis.com Liquid CO₂ is an effective medium because it can dissolve ozone in higher concentrations compared to many conventional organic solvents, and it is inert to ozone attack. researchgate.netacs.org This increased solubility of ozone can enhance reaction rates, which are often limited by this factor in other liquid phases. google.com

In the ozonolysis of methyl oleate conducted in liquid CO₂, the major stable products are the 1,2,4-trioxolanes (secondary ozonides). researchgate.netcambridge.org The low polarity of liquid CO₂ results in a product distribution consistent with a lack of solvent cage effects. researchgate.net Furthermore, employing CO₂-expanded liquids (CXLs), where CO₂ is dissolved under pressure in another solvent, allows for the tuning of solvent properties to control reaction rates and selectivity. google.com For example, methanol-based CXLs can be used for the oxidative cleavage of methyl oleate, combining the properties of both the protic solvent and the CO₂. google.comgoogleapis.com The use of CO₂ media also enhances process safety, as the dominant presence of dense, non-flammable CO₂ in the vapor phase mitigates risks associated with ozone. researchgate.net

Temperature and Pressure Dynamics in Ozonide Synthesis

Temperature and pressure are critical parameters in the synthesis of methyl oleate ozonide, influencing both reaction kinetics and ozone stability. Ozonolysis is often conducted at low temperatures (e.g., 0 to 25°C or lower) to minimize the thermal decomposition of ozone and the unstable primary ozonide. google.comgoogle.com For reactions in liquid CO₂, subambient temperatures (e.g., -10 to +4 °C) are preferred to keep CO₂ in its liquid state and further reduce ozone decomposition. researchgate.net

Pressure plays a particularly significant role in systems using supercritical or liquid CO₂. The solubility of ozone in the liquid phase, and thus the reaction rate, can be tuned by adjusting the pressure. google.com In these systems, ozone is typically compressed to pressures between 0.5 to 2 times its critical pressure. google.com For instance, in batch ozonolysis of methyl oleate in liquid CO₂, a reactor pressure of 94.6 bar has been used. cambridge.org By controlling pressure, the concentration of ozone in the reaction medium can be precisely managed, allowing for control over reaction rates and product selectivity. google.com

Role of Water and Relative Humidity on Ozonide Yields and Hydrolysis

Water, being a protic substance, significantly impacts the ozonolysis of methyl oleate, particularly in heterogeneous or multiphase systems relevant to atmospheric chemistry. researchgate.netnih.gov The presence of water or elevated relative humidity (RH) competes with the standard Criegee pathway that forms secondary ozonides. researchgate.netnih.gov

When water is present, it can react with the Criegee intermediate, leading to the formation of α-hydroxyalkyl hydroperoxides, which can subsequently decompose. google.comresearchgate.net This reaction pathway effectively suppresses the yield of secondary ozonides. researchgate.netnih.gov Studies on the gas-surface ozonolysis of methyl oleate coatings have shown that under dry conditions (0% RH), the molar yield of stable secondary ozonides can be as high as 79%. researchgate.netnih.gov However, elevated relative humidity significantly reduces these yields, while enhancing the formation of other products like aldehydes. researchgate.netnih.gov In some cases, the presence of water during ozonation leads to a product mixture containing aldehydes and ozonides/oligomers, but also promotes hydrolysis. researchgate.netredalyc.org The competitive adsorption of water and ozone on the substrate surface can also hinder the reaction between ozone and the double bonds. nih.gov

Stoichiometric Considerations of Ozone to Substrate Ratio

The stoichiometry of the ozone-to-substrate (methyl oleate) ratio is a fundamental consideration for achieving efficient and selective ozonolysis. The primary reaction involves the cleavage of one carbon-carbon double bond per molecule of methyl oleate, which theoretically requires a 1:1 molar ratio of ozone to the double bond. copernicus.org However, the actual ratio used in practice can vary depending on the reaction setup, solvent, and desired outcome.

In many experimental setups, ozone is supplied in a continuous flow until the methyl oleate is fully consumed, as monitored by techniques like thin-layer chromatography (TLC). google.com The reactive uptake coefficient, which describes the probability of an ozone molecule reacting upon collision with the substrate, is a key kinetic parameter. For methyl oleate particles, this has been determined to be approximately 1.23 x 10⁻³. copernicus.org This value implies that not every ozone molecule that encounters the substrate reacts, necessitating careful control of ozone exposure to ensure complete conversion without excessive side reactions. copernicus.org Using a significant excess of ozone can lead to over-oxidation and the formation of unwanted byproducts. Conversely, an insufficient amount of ozone will result in incomplete reaction, leaving unreacted methyl oleate in the product mixture. cambridge.org Therefore, optimizing the ozone-to-substrate ratio is crucial for maximizing the yield of the desired ozonide products.

Post Ozonolysis Transformations and Derivatization Strategies of Methyl Oleate Ozonide

Thermal Decomposition of Methyl Oleate (B1233923) Ozonides to Aldehydes and Carboxylic Acids

The thermal decomposition of methyl oleate ozonides is a significant pathway that leads to the formation of aldehydes and carboxylic acids. nih.govlancs.ac.uk This process involves the cleavage of the ozonide's 1,2,4-trioxolane (B1211807) ring, a reaction that can be influenced by temperature and the surrounding chemical environment.

Several studies have confirmed that aldehydes and carboxylic acids are the major products of the thermal decomposition of secondary ozonides in both gas and solution phases. nih.gov The decomposition can proceed through a radical mechanism, which is initiated by the homolysis of the oxygen-oxygen bond in the ozonide ring. This initial step forms a biradical that subsequently undergoes rearrangement and dissociation to yield an aldehyde and a carboxylic acid. nih.gov

The thermal decomposition of secondary ozonides in nonanoic acid has been shown to exclusively produce the desired aldehydes and acids over a broad temperature range. lancs.ac.uk However, the formation of indeterminable species can also increase with temperature, leading to a potential loss in the yield of the desired products. lancs.ac.uk

Kinetics of Thermal Decomposition and Activation Energy Determination

The kinetics of the thermal decomposition of methyl oleate ozonides have been investigated to understand the reaction rates and energy barriers associated with this process. Using a lumped kinetic model, researchers have estimated the activation energy for the decomposition of secondary ozonides and their oligomeric byproducts. lancs.ac.uk

One study determined the activation energy for the thermal decomposition of secondary ozonides to be 108.6 ± 0.6 kJ mol⁻¹ with a pre-exponential constant of 1.019 x 10¹³ min⁻¹. lancs.ac.uk For the thermal decomposition of undesired oligomeric species, the activation energy was found to be 122 ± 3 kJ mol⁻¹ with a pre-exponential constant of 3.53 x 10¹⁵ min⁻¹. lancs.ac.uk Another study focusing on ethyl oleate ozonide reported a decomposition enthalpy of 243.0 kJ/mol at a molar ratio of O₃/C=C ≈ 1, with the decomposition occurring at an exothermal peak around 150-155°C. researchgate.net

Table 1: Activation Energies for Thermal Decomposition of Methyl Oleate Ozonolysis Products

| Species | Activation Energy (kJ mol⁻¹) | Pre-exponential Constant (min⁻¹) |

|---|---|---|

| Secondary Ozonides | 108.6 ± 0.6 | 1.019 x 10¹³ |

| Oligomeric Species | 122 ± 3 | 3.53 x 10¹⁵ |

Data sourced from Lundin et al. lancs.ac.uk

These kinetic parameters are crucial for optimizing reaction conditions to favor the formation of desired aldehydes and carboxylic acids while minimizing the formation of unwanted byproducts.

Reductive and Oxidative Cleavage Reactions of Ozonide Intermediates

The ozonide intermediates formed during the ozonolysis of methyl oleate can be further processed through either reductive or oxidative cleavage to yield different classes of compounds. imperial.ac.uk The choice of workup conditions determines the final product distribution.

Reductive Cleavage: This process typically involves treating the ozonide with a reducing agent to produce aldehydes or alcohols. imperial.ac.ukmasterorganicchemistry.com Common reducing agents include dimethyl sulfide (B99878) (DMS) and zinc metal. masterorganicchemistry.com Reductive workup is designed to cleave the ozonide without further oxidizing the resulting carbonyl compounds. masterorganicchemistry.com For instance, treating secondary ozonides with sodium borohydride (B1222165) can lead to the formation of alcohols. imperial.ac.uk The use of a protic solvent during ozonolysis can also influence the reaction, leading to the formation of peroxy hemi-acetals. google.com

Oxidative Cleavage: In contrast, oxidative cleavage involves treating the ozonide with an oxidizing agent, which converts the initial cleavage products into carboxylic acids. imperial.ac.uk Hydrogen peroxide is a commonly used oxidant for this purpose. imperial.ac.uk The oxidative workup ensures that any aldehydes formed are further oxidized to their corresponding carboxylic acids. masterorganicchemistry.com An alternative to ozonolysis for achieving oxidative cleavage is the use of a ruthenium catalyst with hydrogen peroxide as the oxidant, which can directly yield carboxylic acids from methyl oleate. rsc.org

Functional Group Interconversions of Ozonolysis Products

The primary products of methyl oleate ozonolysis, such as aldehydes and carboxylic acids, can serve as starting materials for a variety of functional group interconversions. These transformations allow for the synthesis of a wider range of valuable chemicals.

For example, the aldehydes produced can be converted to other functional groups through standard organic synthesis methods. Similarly, the carboxylic acids can be transformed into esters, amides, or other derivatives. ub.edu The selective conversion of the double bond in unsaturated fatty acids to a terminal functional group is a key area of research, often requiring an initial isomerization step followed by a selective functionalization reaction. acs.org

The ozonolysis of methyl oleate followed by a reductive work-up with hydrogen and a Raney nickel catalyst can yield 9-hydroxynonanoic acid and 9-nonanol after saponification. researchgate.net This demonstrates the conversion of the initial ozonolysis products into hydroxyl-functionalized compounds.

Study of Oligomerization and Polymerization Phenomena Post-Ozonolysis

Under certain conditions, the products of methyl oleate ozonolysis can undergo oligomerization and polymerization. This phenomenon is particularly relevant in the context of atmospheric aerosol chemistry and the formation of secondary organic aerosols (SOA). copernicus.org

The formation of high-molecular-weight organic peroxides can occur through reactions involving stabilized Criegee intermediates (SCIs). researchgate.net These SCIs can react with aldehydes to form secondary ozonides or monoperoxide oligomers. researchgate.net Self-reactions of SCIs can lead to the formation of diperoxides. researchgate.net

Studies have shown that the ozonolysis of methyl oleate can lead to the formation of oligomers, although some polymerization pathways are absent compared to the ozonolysis of oleic acid. researchgate.net The formation of these oligomers is influenced by the reaction conditions. For instance, in the ozonolysis of methyl oleate in liquid CO₂, the yield of secondary ozonides is maximized at shorter reactor residence times, which helps to prevent over-oxidation and the subsequent formation of oligomeric products. lancs.ac.uk The basic structure of some of these oligomers is proposed to be an oligoperoxide, with repeating units derived from Criegee intermediates. copernicus.org

Advanced Analytical Methodologies for Methyl Oleate Ozonide and Product Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of methyl oleate (B1233923) ozonolysis products. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information for identifying the characteristic ozonide ring and monitoring the formation of various species throughout the reaction. nih.govresearchgate.net

Proton NMR (¹H NMR) spectroscopy is a highly effective method for detecting and quantifying the formation of Criegee ozonides during the ozonation of methyl oleate. researchgate.net The disappearance of the olefinic proton signals around δ 5.35 ppm indicates the consumption of the starting material. psu.edu Concurrently, new signals characteristic of the ozonide ring protons appear. researchgate.netpsu.edu

The ozonide methine protons of the 1,2,4-trioxolane (B1211807) ring typically resonate as triplets in the region of δ 5.1–5.3 ppm. researchgate.netredalyc.org Specifically, studies have identified two distinct triplets at approximately δ 5.13 and δ 5.18 ppm, corresponding to the cis and trans isomers of the methyl oleate ozonide, respectively. nih.govpsu.edu The intensity of these signals increases with higher ozone doses, allowing for effective reaction monitoring. researchgate.net Besides the primary ozonide signals, ¹H NMR can also detect other products, such as aldehydes (δ 9.7–9.9 ppm) and hydroperoxides (δ 6.1–6.5 ppm), providing a comprehensive overview of the reaction mixture. researchgate.netresearchgate.net

Table 1: Characteristic ¹H NMR Chemical Shifts for Methyl Oleate Ozonolysis Products

| Functional Group | Chemical Shift (δ, ppm) | Isomer/Compound Assignment | Source(s) |

|---|---|---|---|

| Ozonide Methine Protons | 5.13 (triplet) | cis-isomer | nih.govpsu.edu |

| Ozonide Methine Protons | 5.18 (triplet) | trans-isomer | nih.govpsu.edu |

| Ozonide/Oligomer Protons | 5.1–5.3 (multiplet) | General ozonides and oligomers | researchgate.netredalyc.org |

| Olefinic Protons | 5.3–5.5 | Methyl Oleate (starting material) | researchgate.net |

| Acyloxyalkyl Hydroperoxides | 6.1–6.5 | Hydroperoxide protons | researchgate.net |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the ozonolysis products. A key indicator of the reaction is the complete disappearance of the olefinic carbon signals of methyl oleate, which are typically found around 130 ppm. psu.edusemanticscholar.org These are replaced by new signals in the range of δ 100.0 to 105.0 ppm, which are assigned to the methine carbons of the ozonide ring. psu.edusemanticscholar.orgscielo.br

This technique is particularly useful for analyzing the complex mixture of isomeric ozonides and oligomers. For the cross ozonides of methyl oleate, where the two ring carbons are equivalent, ¹³C NMR spectra can resolve separate peaks for the cis and trans isomers. nih.gov For other ozonides, up to four distinct peaks for the ring carbons can be resolved, two for the cis and two for the trans isomer. nih.gov The presence of multiple signals in the δ 100.9-104.4 ppm range often indicates the formation of not only the simple secondary ozonide but also various oligomeric peroxide structures. semanticscholar.orgscielo.br

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound and Oligomers

| Functional Group | Chemical Shift (δ, ppm) | Assignment | Source(s) |

|---|---|---|---|

| Ozonide Methine Carbons | ~104 | General Criegee ozonide ring carbons | psu.edu |

| Ozonide/Oligomer Carbons | 100.0–105.0 | Methine carbons of ozonides and oligomers | semanticscholar.orgscielo.br |

| Olefinic Carbons | ~130 | Methyl Oleate (starting material) | psu.edu |

| Aldehyde Carbons | 199.0–203.0 | Aldehyde carbonyl carbons | scielo.br |

Mass Spectrometry (MS) Techniques for Complex Mixture Analysis

Mass spectrometry is essential for analyzing the complex mixtures generated during the ozonolysis of methyl oleate, identifying reaction intermediates, and characterizing end products. scholarsportal.inforesearchgate.net Different MS techniques are employed depending on the volatility and molecular weight of the target analytes.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing high-molecular-weight and thermally labile compounds. In the analysis of methyl oleate ozonolysis products, ESI-MS allows for the direct observation of secondary ozonides, reaction intermediates, and even high-molecular-weight ozonide dimers. scholarsportal.inforesearchgate.netnih.gov These species are typically detected as intact molecular adducts, most commonly with ammonium (B1175870) ([M+NH₄]⁺) when ammonium acetate (B1210297) is added post-column to aid ionization. scholarsportal.infonih.gov

Tandem mass spectrometry (MS/MS) is used to confirm the structures of the ions observed in ESI-MS. scholarsportal.info Fragmentation of the secondary ozonide's ammonium adduct (m/z 362) primarily involves the cleavage of the fragile trioxolane ring. scholarsportal.infonih.gov This technique is crucial for distinguishing between isomers and confirming the presence of previously unreported high-molecular-weight dimers formed from the combination of reaction intermediates. scholarsportal.inforesearchgate.net

Table 3: Ions Identified by ESI-MS in the Ozonolysis of Methyl Oleate

| m/z (mass-to-charge ratio) | Ion | Compound Assignment | Source(s) |

|---|---|---|---|

| 362 | [M+NH₄]⁺ | Methyl Oleate Secondary Ozonide | ualberta.ca |

Quadrupole Aerosol Mass Spectrometry (AMS) is employed to study the chemical composition of aerosol particles in real-time, making it suitable for investigating the heterogeneous ozonolysis of methyl oleate as a model for atmospheric aerosols. copernicus.orgcopernicus.org When submicron particles of methyl oleate are exposed to ozone, AMS data reveals the formation of high-molecular-weight (HMW) organic peroxides. copernicus.org

In pure methyl oleate particles, two secondary ozonides (SOZs) are identified as the major HMW products. copernicus.org When methyl oleate is mixed with other organic compounds, such as myristic acid, the reaction pathways become more complex. In these mixed particles, stabilized Criegee intermediates (SCIs) formed from methyl oleate ozonolysis can react with the carboxylic acid group of myristic acid. copernicus.org This leads to the formation of α-acyloxyalkyl hydroperoxide (αAAHP)-type compounds in high yields, demonstrating a competitive reaction pathway to SOZ formation. copernicus.orgcopernicus.org These results suggest that SCIs in atmospheric particles play a significant role in transforming carboxylic acids into HMW organic peroxides. copernicus.org

Table 4: High-Molecular-Weight Products Identified by AMS in Methyl Oleate Aerosol Ozonolysis

| Product Type | Formation Pathway | Significance | Source(s) |

|---|---|---|---|

| Secondary Ozonides (SOZs) | Reaction of Criegee intermediate with an aldehyde | Major product in pure methyl oleate aerosol ozonolysis. | copernicus.orgcopernicus.org |

| α-Acyloxyalkyl Hydroperoxides (αAAHPs) | Reaction of Criegee intermediate with a carboxylic acid (e.g., myristic acid) | A competing and efficient pathway in mixed organic aerosols. | copernicus.orgcopernicus.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing the volatile and semi-volatile products formed during the ozonolysis of methyl oleate. scholarsportal.infonih.gov According to the Criegee mechanism, the initial cleavage of the double bond in methyl oleate by ozone results in the formation of two primary fragments: an aldehyde and a Criegee intermediate. The volatile products observed are therefore primarily aldehydes. researchgate.net

The main volatile products identified by GC-MS are nonanal (B32974) and methyl 9-oxononanoate (B1257084). scholarsportal.info The identification and quantification of these volatile compounds provide further confirmation of the ozonolysis reaction pathways and can be used to assess the efficiency of the cleavage process. scholarsportal.inforesearchgate.netnih.gov In some cases, GC-MS is used after a derivatization step, for instance, converting products to their trimethylsilyl (B98337) (TMS) ether derivatives, to improve chromatographic separation and mass spectral identification. nih.gov

Table 5: Volatile Products from Methyl Oleate Ozonolysis Identified by GC-MS

| Compound | Chemical Formula | Role/Origin | Source(s) |

|---|---|---|---|

| Nonanal | C₉H₁₈O | Volatile aldehyde product from C9 of the original double bond. | scholarsportal.info |

Table of Mentioned Compounds

| Compound Name |

|---|

| Methyl oleate |

| This compound |

| 1,2,4-trioxolane |

| Aldehydes |

| Hydroperoxides |

| cis-isomer (of this compound) |

| trans-isomer (of this compound) |

| Oligomers |

| Nonanal |

| Methyl 9-oxononanoate |

| Myristic acid |

| α-acyloxyalkyl hydroperoxides (αAAHPs) |

| Diperoxides |

| Monoperoxide oligomers |

| Ammonium acetate |

Chromatographic Separation Techniques for Ozonide and Product Isolation

Chromatographic techniques are indispensable for separating the complex mixtures that result from the ozonolysis of methyl oleate. These methods allow for the isolation and quantification of individual components, including the primary ozonides, secondary ozonides (1,2,4-trioxolanes), and various aldehydic and carboxylic acid products.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of the isomeric ozonides of methyl oleate. nih.gov The technique has been successfully employed to separate the six isomeric ozonides, with their assignments confirmed by Nuclear Magnetic Resonance (NMR), mass spectrometry, and infrared spectroscopy. nih.gov Non-aqueous reversed-phase (NARP) liquid chromatography coupled with electrospray ionization mass spectrometry (ESI-MS) has also been utilized to separate and identify ozonolysis products. scholarsportal.info This method allows for the direct observation of secondary ozonides and other reaction intermediates. scholarsportal.info

Silica gel chromatography is another liquid chromatography technique used for the recovery of ozonolysis reaction products of methyl oleate. mdpi.com In one study, this method yielded three main ozonide products. mdpi.com Furthermore, preparative Thin-Layer Chromatography (TLC) has been used to separate the cis and trans-isomers of the isolated ozonide mixtures. mdpi.com

The use of HPLC is also documented in the analysis of ozonated olive oil, where it was used to monitor the stability of the ozonated oil. psu.edu The chromatogram of the ozonated oil showed three main peaks, with two being attributed to ozonides derived from triolein (B1671897). psu.edu

Table 1: HPLC and LC/MS Applications in this compound Analysis

| Technique | Application | Key Findings | Reference |

| HPLC | Separation of isomeric ozonides from methyl oleate. | Successfully separated six isomeric ozonides. | nih.gov |

| NARP-LC/ESI-MS | Separation and identification of ozonolysis products. | Allowed direct observation of secondary ozonides and intermediates. | scholarsportal.info |

| Silica Gel Chromatography | Recovery of ozonolysis reaction products. | Isolated and recovered three main ozonide products. | mdpi.com |

| Preparative TLC | Separation of cis and trans-isomers of ozonides. | Successfully separated the geometric isomers of the ozonides. | mdpi.com |

| HPLC | Stability analysis of ozonated olive oil. | Monitored the stability and identified major ozonide peaks. | psu.edu |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a fundamental technique for the analysis of the volatile products of methyl oleate ozonolysis. acs.orgresearchgate.net This method is used to identify the fragmentation products by comparing their retention times and mass spectra with those of authentic samples. acs.orgresearchgate.net

GC-MS has been instrumental in identifying the products formed during the ozonation of methyl oleate in hexane (B92381), corroborating the presence of the corresponding ozonides. cnic.edu.curesearchgate.net The analysis of ozonides by GC-MS often involves pyrolysis in the gas chromatograph injector. researchgate.net Furthermore, GC has been used to determine the positional isomers of monoethylenic fatty acids directly from the reaction mixture after esterification of the ozonide decomposition products. cdnsciencepub.com

Table 2: GC and GC-MS Applications in this compound Analysis

| Technique | Application | Key Findings | Reference |

| GC-MS | Identification of volatile ozonolysis products. | Identified fragmentation products by comparing retention times and mass spectra with standards. | acs.orgresearchgate.net |

| GC-MS | Identification of ozonides in hexane. | Confirmed the formation of ozonides during ozonation in hexane. | cnic.edu.curesearchgate.net |

| GC | Determination of positional isomers of fatty acids. | Allowed for the direct analysis of fatty acid isomers from the reaction mixture. | cdnsciencepub.com |

Interfacial Chemistry Characterization Techniques (e.g., Neutron Reflectometry, Ellipsometry)

The study of methyl oleate ozonolysis at interfaces, such as the air-water interface, provides crucial insights into atmospheric chemistry. Neutron reflectometry and ellipsometry are powerful techniques for probing these interfacial reactions in real-time.

Neutron reflectometry has been used to measure the surface excess of deuterated methyl oleate monolayers during their oxidation by ozone, allowing for the determination of reaction kinetics. rsc.orgresearchgate.net This technique has provided a rate coefficient of (5.7 ± 0.9) × 10⁻¹⁰ cm² molecule⁻¹ s⁻¹ for the oxidation of a methyl ester monolayer. rsc.orgresearchgate.net Studies have also utilized neutron reflectometry to investigate the ozonolysis of oleic acid monolayers, a closely related compound, providing insights into the reaction mechanisms and the fate of the reaction products at the interface. copernicus.org

Ellipsometry complements neutron reflectometry by measuring changes in the polarization of light upon reflection from a surface. rsc.org This allows for the monitoring of changes in the thickness and refractive index of the monolayer as the reaction proceeds. rsc.orgrsc.org By calibrating the ellipsometric signal against the surface excess measured by neutron reflectometry, a quantitative analysis of the reaction kinetics can be achieved. rsc.org Spectroscopic ellipsometry has also been employed to determine the complex refractive indices of secondary organic material films formed from ozonolysis. nih.gov

Table 3: Interfacial Chemistry Characterization Techniques for this compound

| Technique | Application | Key Findings | Reference |

| Neutron Reflectometry | Measuring surface excess and reaction kinetics of d-methyl oleate monolayers. | Determined a rate coefficient of (5.7 ± 0.9) × 10⁻¹⁰ cm² molecule⁻¹ s⁻¹. | rsc.orgresearchgate.net |

| Neutron Reflectometry | Investigating ozonolysis of oleic acid monolayers. | Provided insights into interfacial reaction mechanisms and product fate. | copernicus.org |

| Ellipsometry | Monitoring changes in monolayer thickness and refractive index. | Complemented neutron reflectometry for quantitative kinetic analysis. | rsc.orgrsc.org |

| Spectroscopic Ellipsometry | Determining complex refractive indices of secondary organic material films. | Characterized the optical properties of ozonolysis products. | nih.gov |

Spectrophotometric Monitoring of Ozone Concentration and Reaction Progress (e.g., UV-Vis)

UV-Vis spectrophotometry is a versatile and widely used technique for monitoring the concentration of ozone and the progress of ozonolysis reactions. Ozone exhibits a characteristic absorption in the UV region, with a maximum around 254-258 nm. acs.orgresearchgate.net This property allows for the real-time monitoring of the ozone concentration in the gas phase or dissolved in a solvent. researchgate.netnih.govdigitellinc.com

Table 4: UV-Vis Spectrophotometry in Ozonolysis Monitoring

| Application | Monitored Parameter | Wavelength | Reference |

| Ozone Concentration | Ozone absorbance | ~254-258 nm | acs.orgresearchgate.net |

| Reaction Progress | Disappearance of C=C bond | 280 nm | nih.gov |

| Ozonolysis Completion | Disappearance of reactant absorption | 280 nm | nih.gov |

Computational and Theoretical Investigations of Methyl Oleate Ozonolysis

Quantum Chemical Calculations of Ozonide Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic structure and reactivity of methyl oleate (B1233923) ozonide, also known as a secondary ozonide (SOZ). These computational methods provide insights into the molecule's stability, bond characteristics, and potential reaction sites. jchemlett.commdpi.com By optimizing the ground-state molecular geometry, researchers can determine key parameters such as bond lengths and angles within the 1,2,4-trioxolane (B1211807) ring of the ozonide. mdpi.comresearchgate.net

A critical aspect of these investigations is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. jchemlett.com A smaller energy gap generally suggests higher reactivity. jchemlett.com

Furthermore, calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution on the molecule's surface. These maps are vital for understanding intermolecular interactions, as they identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the ozonide will interact with other chemical species. jchemlett.com Thermodynamic properties such as entropy, molar heat capacity, and thermal energy can also be calculated to assess the stability and formation energetics of the ozonide. jchemlett.com

Table 1: Parameters from Quantum Chemical Calculations

| Calculated Parameter | Significance |

| Optimized Geometry | Provides accurate bond lengths and angles for the ozonide structure. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. jchemlett.com |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for nucleophilic and electrophilic attack. jchemlett.com |

| Thermodynamic Quantities (Entropy, Heat Capacity) | Assesses the stability and thermodynamics of ozonide formation. jchemlett.com |

Reaction Pathway Modeling and Energy Landscapes for Ozonolysis Mechanisms

The ozonolysis of methyl oleate is a complex process initiated by the reaction of ozone with the carbon-carbon double bond, forming an unstable primary ozonide (a 1,2,3-trioxolane). This intermediate rapidly decomposes to form a carbonyl compound (an aldehyde or ketone) and a Criegee intermediate (CI). acs.orgnih.govresearchgate.netresearchgate.net Reaction pathway modeling investigates the subsequent fates of these intermediates, which dictate the final product distribution.

The stabilized Criegee intermediates (SCIs) are central to the formation of secondary ozonides and other high-molecular-weight products. researchgate.net Theoretical models map out the various reaction channels available to the SCIs. Key pathways include: researchgate.net

Reaction with Aldehydes: An SCI can react with an aldehyde (like nonanal (B32974) or methyl 9-oxononanoate (B1257084), which are primary products of methyl oleate ozonolysis) to form the stable secondary ozonide (SOZ). researchgate.net

Self-Reaction of SCIs: Two SCIs can react with each other to form diperoxides. researchgate.net

Reaction with Carboxylic Acids: SCIs can also react with carboxylic acids, leading to the formation of α-acyloxyalkyl hydroperoxides (α-AAHPs). acs.orgnih.gov

Computational modeling of the energy landscapes for these pathways helps to determine the most favorable routes under different conditions. By calculating the activation energies for each step, researchers can predict the dominant reaction mechanisms and product yields. For instance, under dry conditions, the formation of secondary ozonides is a major pathway, with molar yields reaching up to 79% in methyl oleate coatings. acs.orgnih.govresearchgate.net However, the presence of other reactive species or changes in environmental conditions like humidity can significantly alter the reaction landscape, favoring alternative pathways. acs.orgnih.govresearchgate.net

Table 2: Key Reaction Pathways of Stabilized Criegee Intermediates (SCIs) in Methyl Oleate Ozonolysis

| Reactants | Product Class |

| SCI + Aldehyde | Secondary Ozonide (SOZ) researchgate.net |

| SCI + SCI | Diperoxide researchgate.net |

| SCI + Carboxylic Acid | α-Acyloxyalkyl Hydroperoxide (α-AAHP) acs.orgnih.gov |

Molecular Dynamics Simulations for Kinetic Parameter Derivation

Molecular dynamics (MD) simulations are a powerful tool for deriving fundamental kinetic and thermodynamic parameters that are essential inputs for larger-scale kinetic models. acs.orgnih.govresearchgate.net These simulations model the system at an atomistic level, tracking the trajectories of molecules over time to understand their physical behavior.

In the context of methyl oleate ozonolysis, MD simulations can be used to determine crucial parameters that govern the multiphase reaction system, such as:

Diffusion Coefficients: By analyzing the mean-squared displacement of molecules like ozone within a medium (e.g., a slab of methyl oleate), the diffusion constant can be derived. researchgate.net This parameter is critical for modeling how quickly ozone can penetrate the bulk of a particle or film to react.

Free Energy of Solvation: MD simulations can calculate the free energy profile for a gas-phase molecule, like ozone, entering and dissolving into the condensed phase (the methyl oleate). researchgate.net This helps to quantify the partitioning of the oxidant between the gas and particle phases.

Mass Accommodation Coefficient: These simulations can determine the probability that a molecule striking the surface will be taken up into the bulk phase. researchgate.net This is calculated by analyzing a large number of simulated trajectories of ozone molecules encountering the surface. researchgate.net

The kinetic parameters derived from these simulations provide a molecular-level foundation for the rate constants and transport properties used in macroscopic kinetic models, reducing reliance on empirical estimates. acs.orgnih.govresearchgate.net

Kinetic Multilayer Models for Simulating Multiphase Ozonolysis Systems

Kinetic multilayer models, such as the Kinetic Multilayer model of Gas-Particle interactions (KM-GAP) and the Kinetic Multilayer model of Aerosol Surface and Bulk chemistry (KM-SUB), are sophisticated frameworks used to simulate the complex chemical kinetics of multiphase systems like the ozonolysis of methyl oleate aerosols or films. acs.orgresearchgate.netacs.org These models explicitly resolve the physical and chemical processes occurring across different compartments: the gas phase, the near-surface gas phase, the sorption layer at the interface, and multiple layers within the particle bulk. acs.org

These models integrate various processes, including: researchgate.netacs.org

Gas-phase diffusion of oxidants like ozone to the particle surface.

Reversible adsorption and desorption at the gas-particle interface.

Surface and bulk chemical reactions , such as the formation of the primary and secondary ozonides.

Mass transport between the surface and the bulk (surface-bulk exchange) and diffusion within the bulk.

By incorporating parameters derived from experimental data and molecular dynamics simulations, these models can predict the temporal evolution and spatial distribution of reactants and products. acs.orgnih.govresearchgate.net For example, models of triolein (B1671897) (a triglyceride of oleic acid) ozonolysis, which is chemically similar to methyl oleate ozonolysis, predict a much faster decay of the unsaturated lipid near the gas-lipid interface compared to the bulk. acs.orgnih.govresearchgate.net

These models are also used to test the sensitivity of the system to various environmental factors. For instance, kinetic multilayer modeling has successfully predicted the significant suppression of secondary ozonide yields at elevated relative humidity, which enhances the formation of other products like aldehydes. acs.orgnih.gov By fitting model outputs to experimental data from multiple studies, researchers can reconcile seemingly inconsistent results and derive a consistent set of multiphase chemical kinetic parameters. acs.org

Research Applications and Industrial Implications of Methyl Oleate Ozonide

Methyl Oleate (B1233923) Ozonide as a Chemical Intermediate for Renewable Bio-Based Chemicals

The ozonolysis of methyl oleate, which proceeds via the formation of methyl oleate ozonide, is a cornerstone of oleochemistry. This process transforms a renewable feedstock derived from vegetable oils and fats into high-value chemical products, offering a sustainable alternative to petroleum-based manufacturing routes. nih.govresearchgate.net

The primary industrial application of methyl oleate ozonolysis is the production of azelaic acid and pelargonic acid. researchgate.net The process begins with the 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond in methyl oleate, forming an unstable primary ozonide. This intermediate rapidly rearranges into the more stable secondary ozonide, a 1,2,4-trioxolane (B1211807), through the Criegee mechanism.

Subsequent oxidative cleavage of this ozonide breaks the molecule at the site of the original double bond, yielding two primary products:

Pelargonic Acid (Nonanoic Acid) : A nine-carbon monocarboxylic acid.

Azelaic Acid : A nine-carbon dicarboxylic acid.

These carboxylic acids are valuable materials for various industrial applications, including the production of polymers, plasticizers, lubricants, adhesives, cosmetics, and fungicides. researchgate.net The industrial ozonolysis process is a well-established method for producing these bio-based acids. nih.govnih.govsemanticscholar.org Alternative chemo-enzymatic routes are also being explored as sustainable options to traditional ozonolysis. nih.govnih.gov

The derivatives obtained from this compound are crucial building blocks for the synthesis of renewable polymers. polympart.irresearchgate.netwur.nl Azelaic acid, with its two carboxylic acid functional groups, is a particularly versatile monomer for producing polyesters and polyamides (nylons). These bio-based polymers are essential components in developing a sustainable economy that relies less on fossil fuels. wur.nlrsc.org

The bifunctional nature of azelaic acid allows it to react with diols to form polyesters or with diamines to form polyamides through step-growth polymerization. These bio-based plastics have a wide range of potential applications, contributing significantly to the green chemistry sector. wur.nl

Research has focused on utilizing methyl oleate and its derivatives as precursors for high-performance, renewable lubricants and plasticizers. The products derived from the cleavage of this compound, such as the methyl esters of pelargonic and azelaic acid, can be used to synthesize ester-based lubricant base oils. These bio-based lubricants can exhibit properties comparable or superior to petroleum-derived products and offer a sustainable alternative that can help mitigate greenhouse gas emissions.

A novel approach involves the alkylation of methyl oleate with biomass-derived aromatics, followed by hydrodeoxygenation, to produce ester-based and alkane-based renewable lubricant base oils with yields up to 99%. rsc.org Furthermore, epoxidized methyl oleate, a related derivative, has been developed as a bio-based plasticizer for polymers like polyvinyl chloride (PVC), serving as an environmentally friendly substitute for phthalate-based plasticizers. google.com

This compound as a Model System in Atmospheric and Environmental Chemistry

Methyl oleate serves as an important proxy for unsaturated lipids and fatty acid esters commonly found in the environment. acs.org Its reaction with ozone is studied to understand fundamental chemical processes occurring in the atmosphere and in indoor environments.

Unsaturated organic compounds are components of atmospheric aerosols, which can impact climate and air quality. rsc.orgcopernicus.org The ozonolysis of these compounds at the air-water interface of aerosols is a key aging process. Methyl oleate monolayers on water are used as a model system to study these heterogeneous reactions. nih.govmanchester.ac.uk

Research using techniques like neutron reflectometry has shown that the ozonolysis of methyl oleate monolayers leads to a rapid loss of the material from the interface as the C=C bond is cleaved and the resulting products evaporate or dissolve. nih.govrsc.org This research provides critical kinetic data that helps in modeling the atmospheric lifetime and fate of organic aerosols. nih.govmanchester.ac.uk For instance, the atmospheric lifetime of a methyl oleate monolayer exposed to ozone has been determined to be approximately 10 minutes. nih.govmanchester.ac.ukrsc.org Under dry conditions, the reaction can yield a high percentage of stable secondary ozonides (up to 79% molar yield), which can affect particle hygroscopicity and have climatic effects. acs.org

| Parameter | Value | Reference |

|---|---|---|

| Rate Coefficient (k) | (5.7 ± 0.9) × 10⁻¹⁰ cm² molecule⁻¹ s⁻¹ | nih.govmanchester.ac.ukrsc.org |

| Uptake Coefficient (γ) | ~3 × 10⁻⁵ | nih.govmanchester.ac.ukrsc.org |

| Atmospheric Lifetime (τ) | ~10 minutes | nih.govmanchester.ac.ukrsc.org |

Ozone is a common indoor air pollutant that can react with surfaces, including skin oils (sebum), cooking oils, and other materials containing unsaturated fatty acids like oleic acid. acs.orgnih.gov The study of methyl oleate ozonolysis provides a fundamental model for these reactions. When ozone reacts with these surfaces, it produces a range of volatile organic compounds (VOCs) and secondary organic aerosols (SOAs) that can significantly impact indoor air quality. acs.org

One of the key products of this surface chemistry is nonanal (B32974), a C9 aldehyde, which is a known respiratory irritant. nih.govmst.edu Modeling studies predict that ozone reactions with indoor surfaces, such as painted walls and furniture, are significant sources of C6-C10 aldehydes, with nonanal being the most important one formed. nih.govmst.edu The reaction also leads to the formation of stable secondary ozonides, which can accumulate on surfaces, forming a "crust" that alters the surface properties. acs.org Elevated relative humidity can suppress the formation of these secondary ozonides while enhancing the production of volatile C9 products. acs.org

| Product | Condition | Molar Yield | Reference |

|---|---|---|---|

| Secondary Ozonides (SOZs) | Dry Conditions | Up to 79% | acs.org |

| α-Acyloxyalkyl Hydroperoxides (α-AAHPs) | From Oleic Acid (for comparison) | 29–38% | acs.org |

| Secondary Ozonides (SOZs) | From Oleic Acid (for comparison) | 12–16% | acs.org |

Process Intensification and Green Chemistry Approaches in Ozonolysis

Continuous Flow Reactor Designs for Enhanced Efficiency and Control

Continuous flow reactors, particularly microreactors, have emerged as a superior alternative to traditional batch reactors for ozonolysis reactions. Their inherent advantages in safety and efficiency make them highly suitable for handling the challenges associated with ozone chemistry. The high surface-area-to-volume ratio in these reactors facilitates superior heat and mass transfer, allowing for precise temperature control and efficient mixing of the gaseous ozone and the liquid substrate. This enhanced control significantly reduces the risk of thermal runaway and the formation of hazardous, potentially explosive, peroxide byproducts.

Several types of continuous flow reactors have been successfully employed for the ozonolysis of various olefins, demonstrating the versatility of this technology. These include:

Micro-packed bed reactors (µPBRs): These reactors offer a high interfacial area for the gas-liquid reaction, leading to improved reaction rates.

Multichannel microreactors: These designs allow for scalability by increasing the number of parallel reaction channels.

Corning® Advanced-Flow™ Reactors (AFR): These reactors are designed for industrial-scale production and offer excellent heat and mass transfer capabilities.

Research has shown that the use of continuous flow systems for ozonolysis leads to significant improvements in reaction yields and space-time yields. For instance, in the ozonolysis of cyclohexene, a 94% yield of hexanedial was achieved at 0 °C with a reaction time of only 1.7 seconds in a microreactor. Similarly, the ozonolysis of thioanisole (B89551) to methyl phenyl sulfoxide (B87167) was accomplished with a 99% yield in under a second. These rapid reaction times minimize the potential for over-oxidation and the formation of unwanted side products.

The development of integrated batch-flow systems offers a practical approach for laboratory-scale production of renewable materials. In such a setup, the ozonolysis is performed in a batch reactor, and the subsequent processing steps, such as oxidation or reduction of the intermediates, are carried out in a continuous flow system. This hybrid approach allows for the safe handling of the initial ozonolysis step while benefiting from the efficiency of continuous flow for the downstream processing.

The table below summarizes the key advantages of using continuous flow reactors for the ozonolysis of methyl oleate.

| Feature | Advantage in Continuous Flow Ozonolysis |

| Enhanced Safety | Minimized reactor volume reduces the inventory of hazardous materials. Superior heat transfer prevents thermal runaway. |

| Improved Efficiency | High mass transfer rates lead to faster reactions and higher yields. Precise control over reaction parameters minimizes byproduct formation. |

| Scalability | Production can be easily scaled up by operating the reactor for longer durations or by numbering up parallel reactors. |

| Process Control | Automated systems allow for precise control of flow rates, temperature, and ozone concentration. |

Development of Safer Ozonolysis Techniques (e.g., utilizing scCO2)

A significant advancement in green chemistry approaches to ozonolysis is the use of supercritical carbon dioxide (scCO2) and liquid CO2 as reaction media. Carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent that offers several advantages over traditional organic solvents.

One of the key benefits of using dense-phase CO2 is its ability to dissolve ozone in higher concentrations compared to conventional solvents. nih.gov This high solubility enhances the reaction rate and allows for the use of smaller reactor volumes. The Henry's law coefficient for ozone dissolution in dense CO2 is approximately 0.25 mol L⁻¹ bar⁻¹ in the temperature range of -10 to +4 °C. nih.gov

Furthermore, the use of CO2 as a solvent inherently enhances the safety of the ozonolysis process. The dominant presence of dense CO2 in the vapor phase creates an inert atmosphere, mitigating the risk of fire or explosion. nih.gov Liquid CO2 is also inert to ozone attack, preventing the formation of unwanted byproducts that can occur with some organic solvents. nih.gov

Studies on the ozonolysis of methyl oleate in liquid CO2 have demonstrated the successful formation of 1,2,4-trioxolanes (secondary ozonides) as the major stable products. nih.gov The product distribution is consistent with a lack of solvent cage effects due to the low polarity of liquid CO2. nih.gov

The table below highlights the advantages of using supercritical and liquid CO2 in the ozonolysis of methyl oleate.

| Feature | Advantage of Using CO2 as a Solvent |

| Enhanced Safety | Non-flammable and inert, reducing the risk of fire and explosions. |

| Green Solvent | Non-toxic, readily available, and easily recyclable. |

| Improved Solubility | Higher dissolution of ozone leads to faster reaction rates. |

| Product Selectivity | The low polarity of liquid CO2 can influence product distribution. |

Utilization as Analytical Standards in Biochemical and Lipid Research

While the ozonolysis of methyl oleate is a well-studied process, the direct application of its resulting ozonide as a certified analytical standard in biochemical and lipid research is not extensively documented. However, the Criegee ozonides formed from the ozonation of unsaturated lipids like methyl oleate are recognized as important markers of ozone-induced damage to biological systems. nih.gov

In research settings, the ozonides of methyl oleate are synthesized and characterized to understand the fundamental chemistry of ozone's interaction with lipids. These synthesized ozonides can then serve as reference compounds for the identification of lipid ozonation products in complex biological samples, such as those from pulmonary surfactant, lung lining fluids, and cell membranes. nih.gov By comparing the chromatographic and spectroscopic properties of the ozonides formed in biological samples to those of the synthesized this compound, researchers can confirm the presence and structure of these oxidation products.

For instance, studies have utilized reversed-phase high-performance liquid chromatography (HPLC) and proton nuclear magnetic resonance (¹H NMR) to identify and quantify the ozonides produced from methyl oleate in various model systems, including micelles and liposomes. nih.gov The isolation and full characterization of the six possible ozonides from the ozonolysis of methyl oleate provide a crucial reference for identifying these compounds in more complex mixtures, such as ozonated olive oil.

Although not commercially available as certified reference materials, the in-house synthesis and characterization of methyl oleate ozonides are essential for:

Method development: Establishing analytical techniques for the detection and quantification of lipid ozonides in biological matrices.

Mechanistic studies: Investigating the pathways of lipid peroxidation and the biological consequences of ozone exposure.

Biomarker discovery: Identifying specific ozonides as potential biomarkers of oxidative stress and ozone-related diseases.

Future Research Directions and Unaddressed Challenges in Methyl Oleate Ozonide Chemistry

Development of Novel Catalytic Systems for Selective Ozonide Transformations

A significant challenge in methyl oleate (B1233923) ozonolysis is controlling the selective transformation of the resulting ozonide into desired products. The development of novel catalytic systems is paramount to achieving high yields of specific aldehydes, carboxylic acids, or other functionalized molecules, while minimizing the formation of unwanted byproducts. Current research is exploring both homogeneous and heterogeneous catalysts to steer the reaction pathways.

Future research in this area will likely focus on:

Nanocatalysts: Utilizing the unique properties of nanomaterials to create highly active and selective catalysts.

Bifunctional Catalysts: Designing catalysts that can perform multiple reaction steps in a single pot, for example, ozonolysis followed by immediate hydrogenation or amination.

Photocatalysts: Exploring the use of light-activated catalysts to drive selective ozonide transformations under mild conditions.

| Catalyst Type | Potential Advantages | Research Focus |

| Supported Metal Oxides | Reusability, ease of separation | Improving stability and selectivity |

| Nanocatalysts | High surface area, unique reactivity | Control of particle size and shape for optimal performance |

| Bifunctional Catalysts | Process intensification, reduced waste | Combining ozonolysis with subsequent transformations |

| Photocatalysts | Mild reaction conditions, potential for novel selectivity | Development of visible-light-active catalysts |

In-situ Monitoring of Transient Primary Ozonides and Criegee Intermediates

The ozonolysis of methyl oleate proceeds through highly reactive and short-lived intermediates, namely the primary ozonide (a 1,2,3-trioxolane) and Criegee intermediates (carbonyl oxides). Direct observation and characterization of these transient species under reaction conditions are crucial for a deeper understanding of the reaction mechanism and for developing strategies to control product distribution.

Recent advancements in spectroscopic techniques have opened new avenues for the in-situ monitoring of these elusive intermediates. Techniques such as Fourier-transform microwave spectroscopy have been successfully employed to detect the simplest Criegee intermediate, CH2OO, in the gas-phase ozonolysis of ethylene (B1197577). The challenge lies in adapting these methods to the more complex system of methyl oleate ozonolysis, which may occur in the liquid phase and involve larger, more complex Criegee intermediates.

Future research directions in this area include:

Advanced Spectroscopic Techniques: The application of techniques like time-resolved infrared spectroscopy, Raman spectroscopy, and advanced mass spectrometry methods to directly observe the formation and decay of primary ozonides and Criegee intermediates from methyl oleate.

Matrix Isolation Studies: Trapping the transient intermediates in inert matrices at low temperatures to allow for their spectroscopic characterization.

Flow Reactor Systems: Designing specialized flow reactors that allow for the rapid mixing of reactants and immediate analysis of the product stream, enabling the detection of short-lived species.

Exploration of Green Solvents and More Sustainable Process Development for Ozonolysis

Traditionally, the ozonolysis of alkenes has been carried out in conventional organic solvents such as dichloromethane and methanol. However, growing environmental concerns necessitate the exploration of greener and more sustainable solvent alternatives. The ideal green solvent for methyl oleate ozonolysis should be non-toxic, non-flammable, recyclable, and should not interfere with the reaction pathway.

Promising research has demonstrated the potential of liquid and supercritical carbon dioxide (CO2) as a benign solvent for the ozonolysis of fatty acid methyl esters. Liquid CO2 can dissolve ozone in higher concentrations compared to many conventional solvents, potentially leading to faster reaction rates. Furthermore, CO2 is non-flammable and can be easily separated from the reaction products by simple depressurization, facilitating product recovery and solvent recycling. The use of CO2-expanded liquids, where CO2 is dissolved in another solvent to modify its properties, is also being investigated.

Ionic liquids, which are salts that are liquid at or near room temperature, represent another class of potential green solvents. Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic compounds. However, their stability towards ozone and their effect on the reaction mechanism need to be thoroughly investigated.

A significant advancement in sustainable process development is the move towards catalyst-free continuous flow ozonolysis. This approach offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety by minimizing the accumulation of hazardous intermediates, and the potential for process automation and scalability.

| Green Solvent | Advantages | Challenges |

| Liquid/Supercritical CO2 | Non-toxic, non-flammable, easy separation | Requires high-pressure equipment |

| Ionic Liquids | Low volatility, high thermal stability | Ozone stability, cost, and recyclability |

| Water | Abundant, non-toxic, environmentally benign | Low solubility of methyl oleate and ozone |

Advanced Characterization of Complex Oligomeric and Polymeric Byproducts

The ozonolysis of methyl oleate, particularly in the absence of a trapping solvent, can lead to the formation of complex high-molecular-weight byproducts, including oligomers and polymers. These byproducts can arise from the reactions of Criegee intermediates with other molecules in the reaction mixture, such as aldehydes, carboxylic acids, or even other Criegee intermediates. The formation of these complex mixtures can significantly reduce the yield of the desired monomeric products and complicate the purification process.

A significant challenge lies in the detailed characterization of these oligomeric and polymeric materials. Their complex and often non-uniform structures make them difficult to analyze using conventional analytical techniques. Advanced analytical methods are required to elucidate their chemical composition and structure.

Key techniques for characterizing these complex byproducts include:

High-Resolution Mass Spectrometry (HRMS): Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with high-resolution mass analyzers can provide detailed information on the elemental composition of the oligomers.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the oligomeric ions can provide insights into their structural building blocks and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR (e.g., COSY, HSQC, HMBC), can help to elucidate the complex structural features of the oligomers.

Size Exclusion Chromatography (SEC): This technique can be used to determine the molecular weight distribution of the polymeric byproducts.

Future research will focus on developing more sophisticated analytical workflows that combine multiple techniques to provide a comprehensive picture of the complex byproduct mixture.

Refined Computational Models for Predicting Ozonolysis Outcomes in Complex Mixtures

Computational modeling plays an increasingly important role in understanding and predicting the outcomes of chemical reactions. In the context of methyl oleate ozonolysis, refined computational models are needed to predict the distribution of products and byproducts under various reaction conditions and in complex mixtures.

Quantum chemical calculations can be used to investigate the reaction mechanism in detail, including the structures and energies of transition states and intermediates. This information can be used to predict the relative rates of different reaction pathways and to understand the factors that control product selectivity.

Molecular dynamics simulations can be used to study the behavior of the reactants and intermediates in the reaction medium, providing insights into the role of the solvent and other components of the mixture.

A major challenge is to develop computational models that can accurately predict the formation of oligomeric and polymeric byproducts. This requires a detailed understanding of the various reaction pathways leading to oligomerization and the development of models that can handle the complexity of these systems.

Future research in this area will focus on:

Multiscale Modeling: Combining different computational methods to model the reaction at different levels of detail, from the electronic structure of the reacting molecules to the macroscopic properties of the reaction mixture.

Machine Learning: Using machine learning algorithms to develop predictive models based on experimental data.

Reactive Force Fields: Developing force fields that can describe the chemical reactions occurring during ozonolysis, allowing for large-scale simulations of complex systems.

Understanding the Long-Term Environmental Fate and Transformation of Ozonolysis Byproducts

The ozonolysis of methyl oleate is a significant process in the atmosphere, where it contributes to the formation of secondary organic aerosols (SOAs). The byproducts of this reaction, including smaller aldehydes, carboxylic acids, and oligomers, can have a significant impact on air quality and climate. A critical and largely unaddressed challenge is to understand the long-term environmental fate and transformation of these ozonolysis byproducts.

Once released into the environment, these compounds can undergo further chemical and biological transformations. For example, they can be further oxidized by other atmospheric oxidants, such as hydroxyl radicals, or they can be biodegraded by microorganisms in soil and water. The ultimate fate of these byproducts and their potential to form persistent and toxic compounds is an area that requires significant further investigation.

Key research questions include:

What are the primary degradation pathways for the major byproducts of methyl oleate ozonolysis in the atmosphere, soil, and water?

What are the half-lives of these byproducts in different environmental compartments?

Do these byproducts have any significant toxicological effects on ecosystems and human health?

Can these byproducts contribute to the formation of persistent organic pollutants?

Answering these questions will require a combination of laboratory experiments, field measurements, and environmental modeling. This knowledge is essential for a comprehensive assessment of the environmental impact of methyl oleate ozonolysis.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing methyl oleate ozonide while ensuring purity and reproducibility?

- Methodology : Use controlled ozonolysis in monolayer systems at the air-water interface to minimize side reactions. Monitor ozone concentration and reaction time to avoid over-oxidation . Gas chromatography (GC) with internal standards (e.g., methyl hydrogen azelate) should quantify ozonide formation and decomposition products, achieving ≤5% error .

- Key considerations : Validate purity of methyl oleate (>70%) to reduce experimental uncertainty, as impurities (e.g., saturated esters) can skew results .

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

- Approach : Conduct stability assays using temperature-controlled GC or FTIR to track ozonide decomposition. For example:

- At room temperature, this compound is stable, but its aldehyde decomposition products oxidize rapidly in air .

- In atmospheric studies, simulate low-temperature conditions (-18°C) to study hydroperoxide isomerization pathways .

Advanced Research Questions

Q. What computational frameworks resolve contradictions in ozonide-initiated autoxidation kinetics?

- Contradiction : Pryor et al. (25°C, TLC detection) reported no autoxidation of 18:2ME by this compound, while later studies (37°C, sensitive detection methods) observed significant initiation .

- Resolution : Apply density functional theory (DFT) to model chain reactions and validate with experimental kinetics at elevated temperatures. Integrate SEM to correlate hydroperoxide formation with reaction intermediates .

Q. How do reaction pathways differ between methyl oleate ozonolysis in bulk vs. aerosol phases?

- Findings : In aerosol particles, primary ozonides decompose into Criegee intermediates (CI) and aldehydes, with CI relaxation dominating over isomerization to carboxylic acids. Contrastingly, bulk-phase reactions show higher polymerization potential .

- Methodological recommendation : Use single-particle mass spectrometry for real-time aerosol analysis and compare with bulk-phase NMR/GC-MS data .

Q. What strategies address uncertainties in phase behavior modeling of this compound mixtures?

- Challenge : Low purity (<70%) in experimental samples introduces errors in liquid-liquid equilibrium (LLE) predictions .

- Solution : Use CPA (Cubic-Plus-Association) models with binary parameters derived from analogous systems (e.g., glycerol–methyl octadecanoate) and validate against high-purity datasets. Report deviations as uncertainty bounds in phase diagrams .

Data Analysis & Validation

Q. How should researchers reconcile discrepancies between experimental and theoretical ozonide decomposition rates?

- Case study : this compound decomposition via GC shows first-order kinetics, but DFT models may underestimate activation energies due to solvent effects .

- Protocol : Cross-validate using isotopic labeling (e.g., ) to trace ozonide fragmentation pathways .

Q. What are best practices for ensuring FAIR (Findable, Accessible, Interoperable, Reusable) data in ozonide research?

- Guidelines :

- Deposit raw GC/MS spectra in repositories like Zenodo with metadata on instrument parameters (e.g., column type, ionization mode) .

- Use standardized formats (e.g., JCAMP-DX) for spectral data interoperability .

Environmental & Atmospheric Implications

Q. How does this compound contribute to aerosol aging in atmospheric models?

- Mechanism : Ozonolysis at air-water interfaces generates low-volatility products (e.g., azelaic acid derivatives), altering cloud condensation nuclei activity .

- Modeling : Incorporate kinetic parameters from smog chamber experiments into global chemistry-climate models (e.g., GEOS-Chem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.